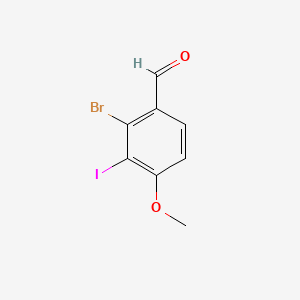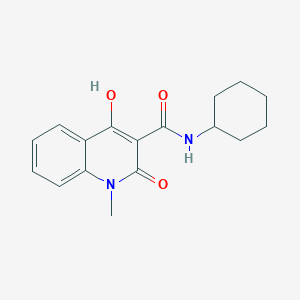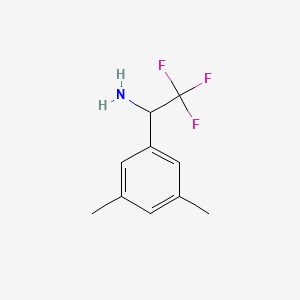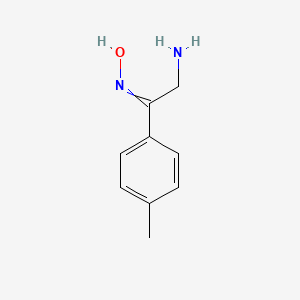amino}cyclopentanecarboxamide](/img/structure/B12455303.png)
N-(2,6-dimethylphenyl)-1-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl](phenyl)amino}cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-1-{(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino}cyclopentanecarboxamide is a complex organic compound with a unique structure that includes a cyclopentanecarboxamide core, a phenylamino group, and a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-1-{(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino}cyclopentanecarboxamide typically involves multiple steps. One common approach is the reaction of 2,6-dimethylaniline with cyclopentanecarboxylic acid chloride to form the corresponding amide. This intermediate is then reacted with 1,3-dioxo-1,3-dihydro-2H-isoindole-2-acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-1-{(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino}cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,6-dimethylphenyl)-1-{(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino}cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-1-{(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino}cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-1-{(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino}cyclohexanecarboxamide
- N-(2,6-dimethylphenyl)-1-{(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino}cyclobutanecarboxamide
Uniqueness
N-(2,6-dimethylphenyl)-1-{(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino}cyclopentanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentanecarboxamide core and the presence of the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety differentiate it from similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
Properties
Molecular Formula |
C30H29N3O4 |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(N-[2-(1,3-dioxoisoindol-2-yl)acetyl]anilino)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C30H29N3O4/c1-20-11-10-12-21(2)26(20)31-29(37)30(17-8-9-18-30)33(22-13-4-3-5-14-22)25(34)19-32-27(35)23-15-6-7-16-24(23)28(32)36/h3-7,10-16H,8-9,17-19H2,1-2H3,(H,31,37) |
InChI Key |
XZAAHUQCFSASDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCC2)N(C3=CC=CC=C3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydro-1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxyphenyl)-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12455222.png)


![Ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12455234.png)

![3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12455236.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(propan-2-yloxy)propyl]butanediamide](/img/structure/B12455249.png)
![N-benzyl-N'-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}pentanediamide](/img/structure/B12455252.png)
![2-{[1-(3,4-Dimethoxyphenyl)-2-methoxy-2-oxoethyl]carbamoyl}benzoic acid](/img/structure/B12455258.png)
![4-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12455266.png)


![N~2~-(3,5-dimethylphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12455285.png)

